molecular formula C11H20NO+ B11567110 3-Hydroxy-8-methyl-8-(prop-2-en-1-yl)-8-azoniabicyclo[3.2.1]octane

3-Hydroxy-8-methyl-8-(prop-2-en-1-yl)-8-azoniabicyclo[3.2.1]octane

Cat. No.: B11567110
M. Wt: 182.28 g/mol
InChI Key: SDNMXQHFYFCRPC-UHFFFAOYSA-N
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Description

3-HYDROXY-8-METHYL-8-(PROP-2-EN-1-YL)-8-AZABICYCLO[3.2.1]OCTAN-8-IUM is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[3.2.1]octane ring system with a hydroxyl group, a methyl group, and a prop-2-en-1-yl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-8-METHYL-8-(PROP-2-EN-1-YL)-8-AZABICYCLO[3.2.1]OCTAN-8-IUM typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the bicyclo[3.2.1]octane ring system through a Diels-Alder reaction.
  • Introduction of the hydroxyl group via oxidation reactions.
  • Addition of the methyl and prop-2-en-1-yl groups through alkylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-8-METHYL-8-(PROP-2-EN-1-YL)-8-AZABICYCLO[3.2.1]OCTAN-8-IUM undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The methyl and prop-2-en-1-yl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3-HYDROXY-8-METHYL-8-(PROP-2-EN-1-YL)-8-AZABICYCLO[3.2.1]OCTAN-8-IUM has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-HYDROXY-8-METHYL-8-(PROP-2-EN-1-YL)-8-AZABICYCLO[3.2.1]OCTAN-8-IUM involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)prop-2-en-1-ol: Shares a similar bicyclic structure but differs in functional groups.

    4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Another bicyclic compound with different substituents.

Uniqueness

3-HYDROXY-8-METHYL-8-(PROP-2-EN-1-YL)-8-AZABICYCLO[3.2.1]OCTAN-8-IUM is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C11H20NO+

Molecular Weight

182.28 g/mol

IUPAC Name

8-methyl-8-prop-2-enyl-8-azoniabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C11H20NO/c1-3-6-12(2)9-4-5-10(12)8-11(13)7-9/h3,9-11,13H,1,4-8H2,2H3/q+1

InChI Key

SDNMXQHFYFCRPC-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(C2CCC1CC(C2)O)CC=C

Origin of Product

United States

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